molecular formula C7H10N2O2 B12804795 Ethyl 4-methyl-1h-imidazole-1-carboxylate CAS No. 6338-46-1

Ethyl 4-methyl-1h-imidazole-1-carboxylate

Cat. No.: B12804795
CAS No.: 6338-46-1
M. Wt: 154.17 g/mol
InChI Key: NXDWDEXVTBLVIJ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Imidazole (B134444) Carboxylates in Chemical Research

The journey of imidazole chemistry began in 1858 when German chemist Heinrich Debus first synthesized the parent imidazole ring from glyoxal (B1671930) and formaldehyde (B43269) in ammonia (B1221849). nih.govtsijournals.com This initial synthesis, though providing low yields, laid the groundwork for over a century of exploration into this versatile heterocycle. wikipedia.org The imidazole structure itself was named by Arthur Rudolf Hantzsch in 1887. nih.gov

The development of imidazole carboxylates is intrinsically linked to the broader evolution of synthetic methodologies for the imidazole core. Over the years, numerous synthetic strategies have been devised to create substituted imidazoles with greater efficiency and regiocontrol. mdpi.comrsc.org These include the Debus-Radziszewski imidazole synthesis, the Wallach imidazole synthesis, and the van Leusen imidazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) and has become a prominent strategy for constructing imidazole-based molecules. mdpi.com

The introduction of a carboxylate group, specifically forming N-carboxyimidazoles, represents a further refinement in the functionalization of the imidazole ring. These compounds, such as ethyl imidazole-1-carboxylate, have been developed as valuable reagents in their own right. For instance, they serve as effective carbonylating agents, offering advantages in the synthesis of other complex heterocycles due to their ease of handling and compatibility with sensitive substrates. tsijournals.com The study of imidazolium (B1220033) carboxylates (NHC-CO2) as N-heterocyclic carbene (NHC) transfer agents is a more recent advancement, showcasing the ongoing evolution of imidazole carboxylate chemistry. acs.org This research highlights a sophisticated understanding of their reactivity, moving beyond simple derivatives to key intermediates in complex chemical transformations. acs.org

Significance of the Imidazole Core in Advanced Organic and Medicinal Chemistry Precursors

The imidazole ring is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govijpsjournal.com This five-membered aromatic heterocycle, containing two nitrogen atoms, is a fundamental component of many vital biological molecules. wikipedia.orgijpsjournal.com Its prevalence is exemplified by its presence in the amino acid histidine, which plays a crucial role in the catalytic activity of numerous enzymes and in biological buffering systems. nih.govwikipedia.org Histidine can be decarboxylated to form histamine, another critical biological compound. wikipedia.org Furthermore, when fused to a pyrimidine (B1678525) ring, the imidazole core forms purine, the most widespread nitrogen-containing heterocycle in nature, forming the backbone of DNA bases. wikipedia.orgnih.gov

The unique chemical properties of the imidazole core make it a versatile building block for the synthesis of a vast array of bioactive compounds. ijpsjournal.com Its nitrogen atoms allow it to act as both a proton donor and acceptor, and its aromatic nature enables it to participate in various molecular interactions. ijpsjournal.comtsijournals.com This versatility has been harnessed by medicinal chemists to develop a multitude of pharmaceuticals across diverse therapeutic areas. mdpi.com Imidazole-containing drugs are used as antifungal agents (e.g., clotrimazole, ketoconazole), antibiotics (e.g., metronidazole), anti-ulcer agents (e.g., omeprazole), and anticancer treatments (e.g., dacarbazine). nih.govpharmaguideline.com

In organic synthesis, the imidazole ring is a valuable synthon. nih.gov Its derivatives serve as precursors for more complex molecular architectures. The development of regiocontrolled synthesis methods has been a key focus, allowing chemists to precisely install functional groups onto the imidazole ring to modulate the properties of the final molecule. rsc.orgrsc.org The reactivity of the ring can be tuned, for example, through the introduction of electron-withdrawing or electron-donating groups, influencing its participation in electrophilic or nucleophilic substitution reactions. pharmaguideline.com

Scope and Research Focus on Ethyl 4-methyl-1H-imidazole-1-carboxylate and Related Structures

The specific compound, this compound, belongs to the family of N-acylimidazoles. Research in this area focuses on the synthesis, reactivity, and potential applications of these molecules as synthetic intermediates. The presence of the ethoxycarbonyl group on the N-1 position of the imidazole ring makes it an activated acylating agent.

While direct research on this compound is not extensively documented in publicly available literature, significant research exists on closely related structures. This body of work provides insight into the expected properties and reactivity of the target compound.

Key Related Structures in Research:

Ethyl 1H-imidazole-1-carboxylate (EImC): This is the parent compound without the methyl group. It has been investigated as a novel and efficient carbonylating agent for the synthesis of 1,2,4-oxadiazol-5(4H)-ones, which are heterocyclic compounds with potential biological activity. tsijournals.com EImC offers a stable, easy-to-handle alternative to other reactive carbonylating agents. tsijournals.com

Methyl 1H-imidazole-1-carboxylate (MImC): Similar to its ethyl counterpart, MImC is used as a reagent for the chemoselective esterification of carboxylic acids. enamine.net It is noted for its ability to perform this transformation with high yields and selectivity, even in complex molecules, making it a valuable tool for late-stage functionalization. enamine.net

Ethyl 4-methyl-5-imidazolecarboxylate: This is an isomer of the primary subject. Research on this compound has shown that it forms coordination compounds with cobalt (Co2+), which can inhibit photosynthetic electron flow and ATP synthesis. sigmaaldrich.comchemicalbook.com This highlights how the arrangement of substituents on the imidazole ring can lead to specific biological activities.

The research focus on these related structures generally falls into two categories:

Reactivity and Synthetic Utility: Investigating N-carboxyimidazoles as reagents for acylation, esterification, and carbonylation. The stability and selective reactivity of these compounds are of primary interest. tsijournals.comenamine.net

Biological Activity: Exploring how the imidazole core, when substituted with carboxylate and other groups, can interact with biological targets. The isomeric Ethyl 4-methyl-5-imidazolecarboxylate's role as a Hill reaction inhibitor is a prime example. sigmaaldrich.com

The study of this compound would likely explore the interplay between the activating effect of the N-carboxylate and the electronic and steric influence of the 4-methyl group on its reactivity as a synthetic reagent.

Data Tables

Table 1: Physical and Chemical Properties of Related Imidazole Carboxylates

PropertyEthyl 1H-imidazole-1-carboxylateEthyl 4-methyl-5-imidazolecarboxylate
Molecular Formula C₆H₈N₂O₂ sigmaaldrich.comC₇H₁₀N₂O₂ sigmaaldrich.com
Molecular Weight 140.14 g/mol sigmaaldrich.com154.17 g/mol sigmaaldrich.comnih.gov
Appearance Liquid sigmaaldrich.comOff-white or yellow crystalline powder nih.gov
Melting Point N/A204-206 °C sigmaaldrich.com
Density 1.162 g/mL at 25 °C sigmaaldrich.comN/A
Solubility N/ASoluble in chloroform/methanol sigmaaldrich.com
CAS Number 19213-72-0 sigmaaldrich.com51605-32-4 sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6338-46-1

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

ethyl 4-methylimidazole-1-carboxylate

InChI

InChI=1S/C7H10N2O2/c1-3-11-7(10)9-4-6(2)8-5-9/h4-5H,3H2,1-2H3

InChI Key

NXDWDEXVTBLVIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C=C(N=C1)C

Origin of Product

United States

Synthetic Methodologies for Ethyl 4 Methyl 1h Imidazole 1 Carboxylate and Analogues

Classical and Established Synthetic Routes to Imidazole (B134444) Carboxylates

Traditional methods for the synthesis of imidazole carboxylates have been foundational in heterocyclic chemistry. These routes typically involve multi-step sequences, including the construction of the imidazole core followed by functional group manipulations or the derivatization of a pre-formed imidazole ring.

A common strategy for preparing imidazole-1-carboxylates involves the acylation of a substituted imidazole at the N1 position. This is typically achieved through condensation with an appropriate acylating agent. One of the most widely used reagents for this purpose is N,N'-carbonyldiimidazole (CDI). The reaction of a carboxylic acid with CDI generates a highly reactive acyl imidazolide (B1226674) intermediate. acs.org This intermediate can then react with an alcohol to form the desired ester. While this method is generally used to activate carboxylic acids for amide or ester formation, a related approach involves the direct reaction of an imidazole with an chloroformate, such as ethyl chloroformate, in the presence of a base to yield the corresponding N-alkoxycarbonyl imidazole.

Another established method involves the use of imidazole carbamates. Alkyl imidazole carbamates can effectively mediate the chemoselective esterification of carboxylic acids. acs.org This process is believed to proceed through an acylimidazole intermediate, similar to the mechanism involving CDI. acs.org The reaction conditions, such as solvent polarity and temperature, can significantly influence the reaction's efficiency. acs.org

Method Reagents Key Intermediate Description
CDI-mediated AcylationCarboxylic Acid, N,N'-Carbonyldiimidazole (CDI), AlcoholAcyl ImidazolideThe carboxylic acid is activated by CDI to form an acyl imidazolide, which then reacts with an alcohol. The presence of alkali salts of the carboxylic acid can hinder the reaction. acs.org
Direct N-acylationSubstituted Imidazole, Ethyl Chloroformate, BaseN/AA direct and straightforward method where the imidazole nitrogen attacks the electrophilic carbonyl carbon of the chloroformate.
Imidazole Carbamate (B1207046) EsterificationCarboxylic Acid, Alkyl Imidazole CarbamateAcylimidazoleA chemoselective method where the imidazole carbamate acts as a coupling agent to facilitate ester formation. The choice of solvent and temperature is crucial for optimal conversion. acs.org

The construction of the imidazole ring itself is a cornerstone of heterocyclic synthesis. Several named reactions are employed to create substituted imidazoles, which can subsequently be esterified or functionalized to yield the desired carboxylate derivatives.

The Debus-Radziszewski imidazole synthesis is a classic multi-component reaction that utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine to form the imidazole ring. wikipedia.org This method is versatile and used commercially for producing various imidazoles. wikipedia.org

The Marckwald synthesis involves the reaction of an α-aminoketone with a cyanate, isothiocyanate, or thiocyanate (B1210189) to form an intermediate which is then cyclized. Dehydrogenation of the resulting imidazolinone or imidazoline-2-thione can yield the aromatic imidazole ring. pharmaguideline.com

More contemporary cyclization strategies involve the use of α-isocyanoacetates. These compounds are valuable synthons for constructing a variety of nitrogen-containing heterocycles, including imidazoles. nih.gov For instance, the cycloaddition reaction between ethyl isocyanoacetate and an imidoyl chloride can be used to construct 1,5-diaryl-1H-imidazole-4-carboxylate esters. nih.gov The reaction is typically performed under basic conditions, with the initial step being the deprotonation of the α-carbon of the isocyanoacetate. nih.gov

Cyclization Strategy Reactants Product Type Key Features
Debus-Radziszewski Synthesis1,2-Dicarbonyl, Aldehyde, Ammonia/Primary AmineSubstituted ImidazolesA multi-component reaction that assembles the imidazole ring from simple precursors. wikipedia.org
Marckwald Synthesisα-Aminoketone, Cyanate/IsothiocyanateImidazole-2-ols/thiolsInvolves cyclization to form an imidazolinone or thione, which can be further converted to the imidazole. pharmaguideline.com
Isocyanoacetate CycloadditionEthyl Isocyanoacetate, Imidoyl Chloride, Base1,5-Disubstituted Imidazole-4-carboxylatesA powerful method for constructing highly substituted imidazole esters. nih.gov
Van Leusen ReactionAldimine, Tosylmethyl isocyanide (TosMIC)ImidazolesA base-catalyzed cycloaddition that forms the imidazole ring.

Once an imidazole carboxylic acid, such as 1H-imidazole-4-carboxylic acid, is obtained, the final step is its conversion to the corresponding ethyl ester. Classical esterification methods can be applied, although the conditions must be chosen carefully to avoid side reactions on the imidazole ring.

Fischer-Speier esterification , which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid), is a common method. However, the acidic conditions can lead to the protonation of the imidazole ring, which might affect solubility and reactivity.

Alternatively, esterification can be achieved under milder conditions. For example, reacting the imidazole carboxylic acid with a thionyl chloride to form the acyl chloride, followed by reaction with ethanol (B145695), is an effective route. Another approach is the use of alkylating agents, such as ethyl iodide or diethyl sulfate, on the carboxylate salt of the imidazole carboxylic acid. A specific example involves the hydrolysis of 1H-imidazole-4-carboxylic acid ethyl ester with a potassium hydroxide (B78521) solution, followed by acidification to obtain the carboxylic acid, demonstrating the reversible nature of this process. chemicalbook.com

Esterification Method Reagents Conditions Considerations
Fischer-Speier EsterificationImidazole Carboxylic Acid, Ethanol, Strong Acid (e.g., H₂SO₄)RefluxPotential for imidazole ring protonation; requires excess alcohol.
Acyl Chloride FormationImidazole Carboxylic Acid, Thionyl Chloride (SOCl₂), then EthanolTypically mild to moderate temperaturesTwo-step process; avoids strong acids.
Alkylation of Carboxylate SaltImidazole Carboxylic Acid, Base (e.g., K₂CO₃), Ethyl Halide (e.g., EtI)Anhydrous solventAvoids acidic conditions; requires preparation of the carboxylate salt.
Garegg-Samuelsson ReactionImidazole Carboxylic Acid, Phosphine, Iodine, EthanolMild conditionsAllows for selective esterification. nih.gov

Modern and Advanced Synthetic Approaches

Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of complex molecules like ethyl 4-methyl-1H-imidazole-1-carboxylate. These modern approaches often involve one-pot protocols, novel catalytic systems, and microwave-assisted reactions, which can significantly reduce reaction times and improve yields.

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of operational simplicity and resource efficiency. Several one-pot methods for the synthesis of substituted imidazole carboxylates have been reported.

A notable example is the microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides to produce diversely functionalized imidazole-4-carboxylates. nih.gov This multicomponent procedure involves the reaction of 1,2-diaza-1,3-dienes with primary amines and aldehydes under microwave irradiation, affording good yields of 3-alkyl- and 3-arylimidazole-4-carboxylates. nih.gov The substituents at various positions of the imidazole ring can be modulated by choosing the appropriate starting materials. nih.gov

Another one-pot strategy involves the reaction of ethyl isocyanoacetate, primary aliphatic amines, and an aldehyde in the presence of a copper iodide (CuI) catalyst to yield 1,5-disubstituted-1H-imidazole-4-carboxylate esters. nih.gov

One-Pot Protocol Key Reactants Catalyst/Conditions Product
Microwave-Assisted 1,5-Electrocyclization1,2-Diaza-1,3-diene, Primary Amine, AldehydeMicrowave Irradiation, 150 °C3,5-Disubstituted Imidazole-4-carboxylate. nih.gov
Copper-Catalyzed Multicomponent ReactionEthyl Isocyanoacetate, Primary Amine, AldehydeCopper Iodide (CuI), Pyridine (B92270), 50 °C1,5-Disubstituted Imidazole-4-carboxylate. nih.gov
Solvent-Free SynthesisBenzil, Aldehyde, Ammonium (B1175870) Acetate (B1210297)Solvent-free, grindingSubstituted Imidazoles. asianpubs.org

Reductive cyclization represents an efficient one-pot strategy for the synthesis of heterocyclic systems, including imidazoles and benzimidazoles. This approach typically involves the reduction of a nitro group to an amine, which then undergoes an intramolecular or intermolecular cyclization with a suitable carbonyl-containing component.

A facile one-pot process for preparing benzimidazole (B57391) derivatives utilizes sodium dithionite (B78146) as a reagent for the nitro-reductive cyclization. researchgate.net In this method, ethyl 4-(alkyl/arylamino)-3-nitrobenzoates are reacted with various aldehydes in dimethyl sulfoxide (B87167). The sodium dithionite reduces the nitro group to an amino group, which then condenses with the aldehyde to form the imidazole ring in a single operation. researchgate.net This methodology has been successfully applied to the synthesis of N-alkyl and N-aryl benzimidazoles and other related heterocyclic systems. researchgate.net The key advantage of this method is the short reaction time and straightforward workup procedure. researchgate.net

Reductive Cyclization Details Description
Starting Materials N-substituted nitroanilines (e.g., ethyl 4-(alkylamino)-3-nitrobenzoate), Aldehydes
Reducing Agent Sodium Dithionite (Na₂S₂O₄)
Key Transformation Reduction of a nitro group to an amine, followed by in-situ cyclization with an aldehyde.
Advantages One-pot procedure, short reaction times, good yields, and simple product isolation. researchgate.net
Scope Applicable to the synthesis of N-alkyl and N-aryl benzimidazoles and other fused imidazole systems. researchgate.net

One-Pot Synthetic Protocols for this compound

Annulation Reactions Involving α-Isocyanoacetates

Annulation reactions, which involve the formation of a ring from one or more starting materials, are a powerful tool for constructing heterocyclic systems. The use of α-isocyanoacetates as synthons is a well-established strategy for building the imidazole ring.

A key approach involves the [3+2] cycloaddition of α-isocyanoacetates with various partners. For instance, the reaction of ethyl isocyanoacetate with imidoyl chlorides serves as a crucial step in the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylate esters. nih.gov This reaction is typically mediated by a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which deprotonates the α-carbon of the isocyanoacetate to form a nucleophilic anion. This anion then attacks the imidoyl chloride, initiating a sequence of tautomerization and cyclization to yield the final imidazole product. nih.gov Similarly, DABCO (1,4-diazabicyclo[2.2.2]octane) can catalyze the [3+2] annulation of isocyanoacetates with sulfamate-derived cyclic imines to produce sulfamate-fused 2-imidazolines under mild conditions. rsc.org

Another variation involves the silver-catalyzed reaction of α-isocyanoacetates with nitrones, which proceeds in good yields to form 1,5-disubstituted-imidazole-4-carboxylate esters. researchgate.net These methods highlight the versatility of α-isocyanoacetates as multipurpose reagents for assembling five-membered nitrogen-containing heterocycles. researchgate.net A simple and efficient protocol for synthesizing 1-substituted-4-imidazolecarboxylates involves the cyclization between formamidines and ethyl isocyanoacetate in the absence of a metal catalyst, using DABCO as a base additive. researchgate.net

Catalytic Approaches in Imidazole Carboxylate Synthesis

Catalysis offers significant advantages in chemical synthesis, including increased reaction rates, higher yields, and greater control over selectivity, often under milder conditions than stoichiometric reactions. Both metal-based and organic catalysts have been successfully applied to the synthesis of imidazole carboxylates.

Metal-Catalyzed Coupling and Cyclization Reactions (e.g., Copper, Iron, Gold)

Transition metals are widely employed as catalysts in the formation of imidazole rings due to their ability to facilitate various bond-forming reactions.

Copper Catalysis : Copper catalysts are particularly prevalent in imidazole synthesis. They can be used in multicomponent reactions, such as the CuI-catalyzed domino reaction of aldehydes, 2-aminopyridines, and terminal alkynes to form imidazo[1,2-a]pyridines. beilstein-journals.org Copper(II) catalysts, like Cu(phen)Cl₂, have been shown to be effective in Mannich-base type syntheses of imidazole derivatives. nih.gov Metal-Organic Frameworks (MOFs) based on copper and carboxylate-imidazole linkers have also demonstrated robust catalytic activity in related organic transformations. researchgate.net Furthermore, copper-catalyzed aerobic oxidative amination of C(sp³)–H bonds provides an atom-economical route to imidazo[1,5-a]pyridine (B1214698) derivatives. beilstein-journals.org A one-step synthesis using copper ions and imidazole-2-carboxaldehyde in an aqueous solution can produce a catalytically active complex. nih.gov

Gold Catalysis : Gold catalysts have been utilized for the atom-economical, selective [3+2] annulation of 1,2,4-oxadiazoles with ynamides, leading to the formation of fully substituted 4-aminoimidazoles. organic-chemistry.org

Iron Catalysis : While less common for this specific target, iron is a transition metal studied for its catalytic activity in forming metalloenzymes with oxidase activity, a principle that can be applied to complex syntheses. nih.gov

The table below summarizes selected metal-catalyzed reactions for imidazole synthesis.

Summary of Selected Metal-Catalyzed Imidazole Synthesis
CatalystReaction TypeStarting MaterialsProduct TypeReference
CuI/NaHSO₄·SiO₂Three-component domino reactionAldehydes, 2-aminopyridines, terminal alkynesImidazo[1,2-a]pyridines beilstein-journals.org
Cu(phen)Cl₂Mannich base synthesisImidazole, aldehydes, benzylidene hydrazine (B178648)Substituted imidazoles nih.gov
Gold Catalyst[3+2] Annulation1,2,4-Oxadiazoles, ynamides4-Aminoimidazoles organic-chemistry.org
Cu(I)-NHCCycloadditionN-arylformimidate, benzyl (B1604629) isocyanide1,4-Diaryl-1H-imidazoles organic-chemistry.org
Organocatalytic Methods for Imidazole Construction

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal catalysis, often avoiding issues of metal toxicity and cost. Several organocatalytic strategies have been developed for imidazole synthesis.

One notable method involves a one-pot cascade reaction beginning with the organocatalytic epoxidation or aziridination of α,β-unsaturated aldehydes, followed by a [3+2]-annulation with amidines as 1,3-dinucleophilic species. nih.gov This approach allows for the enantioselective synthesis of substituted imidazoles under mild conditions with low catalyst loadings. nih.gov Another strategy employs a thiazolium-catalyzed addition of an aldehyde to an acyl imine, which generates an α-ketoamide in situ, followed by ring closure to form the imidazole. nih.govwustl.edu

Imidazole itself can act as an organocatalyst in multicomponent reactions. For example, it can catalyze the reaction between malononitrile, an aldehyde, and various nucleophiles to produce a diverse range of functionalized heterocyclic compounds. rsc.org Furthermore, acids such as p-toluenesulfonic acid have been used to catalyze the one-pot, multicomponent synthesis of tri- and tetrasubstituted imidazoles. nih.gov

Chemoselective Synthesis Strategies for Substituted Imidazole Carboxylates

Chemoselectivity is crucial when synthesizing complex molecules with multiple functional groups. Reagents have been developed for the selective modification of carboxylic acids in the presence of other reactive groups. Methyl 1H-imidazole-1-carboxylate (MImC) and its allyl analogue are effective reagents for the chemoselective esterification of carboxylic acids. enamine.netnih.gov These reagents offer a safer alternative to traditional methods like using diazomethane (B1218177) and can achieve high yields and selectivity with minimal impact on other functional groups. enamine.net The reaction of ketone enolates with a complex of allyl 1H-imidazole-1-carboxylate and boron trifluoride etherate provides a convenient route to substituted allyl enol carbonates, demonstrating the utility of these reagents in selective acylation reactions. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds like imidazoles.

Solvent-Free and Aqueous Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and environmentally harmful.

Solvent-Free Conditions : Several methods for imidazole synthesis have been developed that operate under solvent-free conditions. One approach involves a one-pot condensation of benzil, aldehydes, and ammonium acetate, which can be promoted by natural organic acids under conventional heating or microwave irradiation. asianpubs.org These solvent-free methods often lead to high yields, easier setup, and milder reaction conditions compared to classical solvent-based syntheses. asianpubs.orgresearchgate.net The neat reaction of 2-aminopyridine (B139424) with α-haloketones at 60 °C without any catalyst or solvent is another example of an efficient and environmentally friendly procedure for synthesizing imidazo[1,2-a]pyridines. scielo.br

Aqueous Conditions : Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. An eco-friendly aqueous approach has been reported for the synthesis of imidazole-based pyrimidine (B1678525) hybrids, involving the reaction of nitroimidazoles with carbon nucleophiles. nih.gov

The table below highlights examples of green synthetic approaches for imidazoles.

Examples of Green Synthetic Methods for Imidazoles
MethodConditionsKey AdvantagesReference
One-pot condensationSolvent-free, microwave irradiation, natural acid promoterFaster reaction, high yields, eco-friendly asianpubs.org
Condensation of o-phenylenediamines and aldehydesSolvent-free, 70 °CHigh yields, simple setup, mild conditions asianpubs.org
Reaction of α-haloketones and 2-aminopyridinesSolvent-free, catalyst-free, 60 °CHigh efficiency, simple procedure, low cost scielo.br
Synthesis of imidazole-pyrimidine hybridsAqueous mediumEco-friendly, formation of C-C bonds nih.gov

Atom Economy and Sustainable Synthetic Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. scranton.edujocpr.com The goal is to maximize the integration of starting materials into the product, thereby minimizing waste. primescholars.com A higher atom economy signifies a more sustainable and environmentally benign process. jocpr.com The percentage atom economy is calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 jocpr.com

Reactions are categorized based on their inherent atom economy. Addition and rearrangement reactions are the most efficient, often achieving 100% atom economy as all reactant atoms are incorporated into the product. scranton.edu Substitution and elimination reactions are less efficient as they generate byproducts, leading to lower atom economy. guidechem.com

To illustrate the concept, consider a representative one-pot synthesis for an imidazole carboxylate analogue, Ethyl 3-benzyl-5-methyl-3H-imidazole-4-carboxylate, via a microwave-assisted multicomponent reaction. nih.gov

Reactant 1Reactant 2Reactant 3Desired ProductByproducts% Atom Economy
2-Chloro-3-(ethoxycarbonylhydrazono)-butanoic acid ethyl esterBenzylamineParaformaldehydeEthyl 3-benzyl-5-methyl-3H-imidazole-4-carboxylateTriethylamine hydrochloride, Water, etc. (depending on full balanced equation)<100%

This table illustrates the principle of atom economy. The actual calculation requires a fully balanced chemical equation, which is often complex for multicomponent reactions.

Sustainable pathways for imidazole synthesis focus on improving this efficiency. Microwave-assisted organic synthesis (MAOS) has emerged as a green approach, often leading to higher yields in significantly shorter reaction times and with reduced energy consumption compared to conventional heating. nih.govarxiv.org One-pot multicomponent reactions are also favored as they reduce the number of separate reaction and purification steps, saving solvents and energy. nih.gov

Optimization of Reaction Parameters for Environmental Impact Mitigation

Optimizing reaction parameters is crucial for reducing the environmental footprint of chemical syntheses. For imidazole synthesis, several factors can be adjusted to enhance yield, reduce waste, and use less hazardous materials.

Catalysis: Employing catalysts, such as catalytic amounts of hydrobromic acid (HBr) in dimethyl sulfoxide (DMSO) for ketone oxidation in one pathway for disubstituted imidazoles, can replace stoichiometric reagents, thus reducing waste. youtube.com

Solvent Choice: The selection of solvent is critical. While polar aprotic solvents like DMF and DMSO are common, efforts are made to replace them with more environmentally friendly options like ethanol or even conduct reactions under solvent-free conditions. youtube.comresearchgate.net In some alkylation reactions, acetonitrile (B52724) has been shown to give better yields than DMSO or DMF. nih.gov

Temperature and Energy: Reaction temperature directly influences energy consumption and can affect byproduct formation. nih.gov Microwave-assisted synthesis provides rapid and efficient heating, which can dramatically reduce reaction times from hours to minutes and improve yields, as seen in the synthesis of various imidazole derivatives. nih.govarxiv.org Optimized microwave methods can involve specific power settings (e.g., 720 watts) and irradiation times to maximize product yield. arxiv.org

Base Selection: The choice of base can impact the regioselectivity and yield of reactions like N-alkylation. For instance, potassium carbonate (K2CO3) is a common and effective base in many imidazole alkylation reactions, often providing good to excellent yields. primescholars.comnih.gov

The following table summarizes the optimization of various parameters in imidazole synthesis.

ParameterConventional MethodOptimized/Green ApproachEnvironmental Benefit
Heating Oil bath, heating mantle (hours)Microwave irradiation (minutes) nih.govarxiv.orgReduced energy consumption, shorter reaction time.
Solvent DMF, DMSO youtube.comEthanol, water, or solvent-free youtube.comresearchgate.netReduced use of hazardous solvents, easier workup.
Reagents Stoichiometric reagentsCatalytic systems (e.g., HBr, CuI) youtube.comchemicalbook.comHigher atom economy, less chemical waste.
Reaction Type Multi-step synthesis nih.govOne-pot, multicomponent reactions nih.govFewer unit operations, less solvent waste, energy savings.

Derivatization and Functionalization Strategies of this compound

The imidazole carboxylate scaffold is a versatile platform for creating a diverse library of compounds through various derivatization and functionalization reactions.

Alkylation Reactions at Imidazole Nitrogen Atoms

The nitrogen atoms of the imidazole ring are common sites for functionalization, particularly through alkylation. In the case of ethyl 4-methyl-1H-imidazole-carboxylate, the unsubstituted nitrogen at position 3 is a nucleophilic center available for alkylation.

Alkylation is typically achieved by reacting the imidazole with an alkylating agent, such as an alkyl halide (e.g., benzyl halides), in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or acetonitrile. primescholars.comresearchgate.net The reaction conditions, including the choice of base, solvent, and temperature, can significantly influence the yield and regioselectivity. primescholars.comnih.gov For example, studies on 4-nitroimidazole (B12731) have shown that heating the reaction at 60°C in acetonitrile with K2CO3 as the base markedly improves the yields of N-alkylated products. nih.gov

A variety of alkyl groups can be introduced, leading to a wide range of N-substituted imidazole carboxylate analogues.

Imidazole SubstrateAlkylating AgentBase/SolventProductYield (%)Reference
Ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylate2-Methylbenzyl bromideK2CO3 / DMFEthyl 4-methyl-1-(2-methylbenzyloxy)-2-phenyl-1H-imidazole-5-carboxylate67% nih.gov
4-NitroimidazoleEthyl bromoacetateK2CO3 / Acetonitrile1-(Ethoxycarbonylmethyl)-4-nitro-1H-imidazole85% primescholars.com
ImidazoleMBH acetatesToluene (reflux)N-allyl-substituted imidazole65-82% nih.gov

Modification of the Ester Moiety

The ethyl carboxylate group at the C1 position of this compound is another key site for functionalization. This ester moiety can be transformed into other functional groups, expanding the chemical diversity of the resulting molecules.

Common modifications include:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid. This is typically achieved under basic conditions (e.g., using sodium hydroxide) or acidic conditions. The resulting carboxylic acids are themselves valuable intermediates. tsijournals.com

Amidation/Conversion to Hydrazides: The ester can be converted into amides or carbohydrazides. For example, reacting an ethyl imidazole carboxylate with hydrazine hydrate (B1144303) in refluxing ethanol yields the corresponding carbohydrazide (B1668358) derivative. tsijournals.com These derivatives are often synthesized for biological evaluation. tsijournals.com

Carbonylation Agent: The imidazole-1-carboxylate moiety can itself act as a carbonylating agent. For instance, Ethyl imidazole-1-carboxylate (EImC) has been developed as a novel, non-hazardous agent for the carbonylative cyclization of amidoximes to synthesize 1,2,4-oxadiazol-5(4H)-ones, with imidazole being the only byproduct. researchgate.net

Introduction of Diverse Functional Groups onto the Imidazole Ring

Beyond N-alkylation, the imidazole ring itself can be functionalized by introducing various substituents at the carbon atoms (C2, C4, C5).

Halogenation: The introduction of halogen atoms (Cl, Br) onto the imidazole ring is a valuable transformation. A method for the 2-halogenation of imidazole N-oxides involves O-acylation followed by a cine-substitution, where a tosyl group is replaced by a halogen anion. google.com Another approach uses alkali metal hypohalites in the presence of a quaternary ammonium salt catalyst to halogenate imidazoles. nih.gov Computational studies on 1-ethyl-3-methylimidazolium (B1214524) cations show that halogenation is thermodynamically favorable at all possible sites on the ring and alkyl chains. youtube.com

Nitration: Nitro groups can be introduced onto the imidazole ring, often leading to compounds with significant biological activity. The existence of various ethyl 1-methyl-4-nitroimidazole-2-carboxylate and related nitro-substituted imidazole carboxylates indicates that synthetic routes for nitration are well-established. chemscene.comjocpr.com These syntheses often involve the alkylation of a pre-existing nitroimidazole core. nih.gov For example, 4-nitroimidazole can be N-alkylated to produce a variety of 1-alkyl-4-nitroimidazole derivatives. primescholars.com

Synthesis of Imidazole Carboxylate Analogues with Structural Variations

Combining the strategies of ring construction and functionalization allows for the synthesis of a vast array of imidazole carboxylate analogues with diverse structural features.

Variations at C2, C4, and C5: Different synthetic methods allow for the incorporation of various substituents on the imidazole ring. For example, microwave-assisted one-pot procedures can be used to synthesize imidazole-4-carboxylates with different alkyl and aryl groups at the C2, N3, and C5 positions by varying the aldehyde, amine, and diazadiene starting materials. nih.gov

N-Substituent Variation: As discussed in section 2.4.1, the nature of the N-alkyl or N-aryl group can be readily modified. This includes simple alkyl chains, benzyl groups, and more complex moieties. nih.govresearchgate.net

Ester Group Modification: The ester group can be varied by using different alcohols during the esterification step of the synthesis or through transesterification. Analogues with methyl, propyl, or other alkyl esters can be prepared.

The following table showcases the structural diversity achievable for imidazole carboxylate analogues.

Compound NameStructural Variation from Parent CompoundSynthetic Strategy HighlightReference
Ethyl 1,5-diaryl-1H-imidazole-4-carboxylatesAryl groups at N1 and C5Cycloaddition between an imidoyl chloride and ethyl isocyanoacetate. tsijournals.com tsijournals.com
Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylatePropyl at C2, hydroxypropyl at C4, ester at C5Grignard reaction on a diester precursor.
Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylateNitro group at C4, ester at C2Implies nitration and regioselective synthesis. chemscene.com
Ethyl 3-benzyl-5-methyl-3H-imidazole-4-carboxylateBenzyl at N3, methyl at C5, ester at C4Microwave-assisted multicomponent synthesis. nih.gov nih.gov

Reactivity and Reaction Mechanisms of Ethyl 4 Methyl 1h Imidazole 1 Carboxylate

Functional Group Transformations of the Carboxylate Moiety

The ethyl carboxylate group attached to the imidazole (B134444) nitrogen is susceptible to a variety of nucleophilic substitution reactions typical of esters and carbamates. These transformations are fundamental for modifying the molecule's properties or for using it as an intermediate in more complex syntheses.

Hydrolysis to Carboxylic Acids

The ester functional group of Ethyl 4-methyl-1H-imidazole-1-carboxylate can be hydrolyzed under either acidic or basic conditions to yield the corresponding carbamic acid, which is unstable and readily decarboxylates to form 4-methylimidazole (B133652). However, if the ester were on the carbon framework of the imidazole ring (e.g., ethyl 1H-imidazole-4-carboxylate), hydrolysis would yield the stable imidazole-4-carboxylic acid. libretexts.org

Acid-catalyzed hydrolysis is the reverse of esterification and is a reversible process, typically requiring heat and a large excess of water to proceed towards the products. libretexts.org

Acid-Catalyzed Hydrolysis (Hypothetical)

Reactant Catalyst Conditions Products

Base-catalyzed hydrolysis, or saponification, is an irreversible reaction that goes to completion. The process involves the use of a strong base, such as sodium hydroxide (B78521), and typically produces an alcohol and the salt of the carboxylic acid. libretexts.org In the case of an N-carboxylate, this leads to the cleavage of the N-C(O) bond. Studies on similar compounds, such as 1,5-diaryl-1H-imidazole-4-carboxylate esters, show that complete hydrolysis can be achieved to form the corresponding carboxylic acids. nih.gov

Base-Catalyzed Hydrolysis

Reactant Reagent Conditions Products

Reduction to Alcohols or Other Reduced Forms

The carboxylate group can be reduced to its corresponding alcohol, N-hydroxymethyl-4-methylimidazole. This transformation requires powerful reducing agents, as esters are less reactive than ketones or aldehydes. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, capable of reducing the ester to the primary alcohol. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters but may work under specific conditions or with catalysts.

This reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon. Subsequent workup with an acid source protonates the resulting alkoxide to yield the alcohol.

Reduction of Carboxylate Moiety

Reactant Reagent Solvent Product

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. For this compound, this reaction would involve treating the compound with a different alcohol (R'-OH) in the presence of an acid or base catalyst. This would result in the formation of a new N-alkoxycarbonyl-4-methylimidazole and ethanol (B145695). The reaction is an equilibrium process, and it is typically driven to completion by using a large excess of the new alcohol or by removing the ethanol as it is formed.

General Transesterification Reaction

Reactant Reagent Catalyst Products

Imidazole Ring Reactivity and Transformations

The reactivity of the imidazole ring is significantly influenced by the N1-ethoxycarbonyl group and the C4-methyl group.

Nucleophilic Substitution Reactions Involving Imidazole Nitrogen

The N-ethoxycarbonyl group makes this compound an effective acylating agent. The imidazole moiety is a good leaving group, and the carbonyl carbon is electrophilic. Therefore, the compound can react with various nucleophiles (Nu⁻) in a nucleophilic acyl substitution reaction. In this process, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to release the stable 4-methylimidazole anion (which is subsequently protonated) and the new acylated product. nih.gov This reactivity makes N-acyl imidazoles useful reagents in organic synthesis for transferring acyl groups. youtube.com

Acyl Transfer Reactivity

Reactant Nucleophile (Nu-H) Conditions Products

Electrophilic Aromatic Substitution Patterns on the Imidazole Ring

Electrophilic aromatic substitution on the imidazole ring of this compound is a complex process governed by the competing electronic effects of the substituents.

N-Ethoxycarbonyl Group: This group is strongly electron-withdrawing, which deactivates the imidazole ring towards electrophilic attack. Such deactivation is observed in analogous N-alkoxycarbonyl pyrroles, which are more stable and less prone to protonation than their unprotected counterparts. organic-chemistry.orgbath.ac.uk

4-Methyl Group: This is an electron-donating group that activates the ring, albeit weakly, and directs incoming electrophiles to the ortho and para positions (C5 and C2, respectively).

Imidazole Ring: In a neutral or N-substituted imidazole, the C5 position is generally the most electron-rich and thus the most susceptible to electrophilic attack, followed by the C2 position.

The combination of these effects suggests that electrophilic substitution will be challenging and require forcing conditions. The most likely position for substitution is C5, as it is activated by the 4-methyl group (ortho position) and is the inherently more reactive position of the imidazole ring. The C2 position is electronically deactivated by both adjacent nitrogen atoms and the N1-substituent. Research on the acylation of N-alkoxycarbonyl pyrroles has shown that regioselectivity can be achieved, highlighting the directing power of the N-alkoxycarbonyl group. organic-chemistry.org While direct studies on the electrophilic substitution of this compound are scarce, predictions can be made based on these established principles.

Predicted Electrophilic Aromatic Substitution

Reaction Type Reagent/Conditions Predicted Major Product
Nitration HNO₃ / H₂SO₄ Ethyl 4-methyl-5-nitro-1H-imidazole-1-carboxylate
Halogenation Br₂ / FeBr₃ Ethyl 5-bromo-4-methyl-1H-imidazole-1-carboxylate

Oxidation and Reduction of the Imidazole Core

The reactivity of the imidazole core in this compound towards oxidation and reduction is dictated by the electronic nature of the N-ethoxycarbonyl group.

Oxidation: The imidazole ring itself can be susceptible to oxidation, often initiated by radical species like hydroxyl radicals. However, the N-ethoxycarbonyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack and oxidation. Therefore, direct oxidation of the imidazole core of N-acylated imidazoles is generally more challenging compared to their N-unsubstituted counterparts. Reactions tend to occur at the acyl group or involve the entire molecule acting as an acylating agent rather than undergoing core oxidation.

Reduction: The reduction of the imidazole ring in N-acylated systems is more feasible. Nitrogen heterocycles where a nitrogen atom contributes one electron to the π-system are more electrophilic than benzene (B151609) and are susceptible to reduction by complex metal hydrides. stackexchange.com Specifically, the reduction of related N,N'-disubstituted imidazolium (B1220033) salts using reagents like sodium borohydride (NaBH₄) can lead to the corresponding imidazolines. stackexchange.com This transformation proceeds via the nucleophilic attack of a hydride ion on the electron-deficient imidazole ring. stackexchange.com While the user's compound is neutral, a similar pathway can be envisioned under appropriate reducing conditions, targeting the C2 or C5 positions of the imidazole ring. However, these conditions must be carefully controlled, as over-reduction can lead to the cleavage of the heterocyclic ring. stackexchange.com

Mechanistic Investigations of Key Reactions

The mechanisms of reactions involving N-acyl imidazoles like this compound are a subject of significant study, revealing unique pathways and reactive intermediates.

Proposed Pathways for Cycloaddition and Condensation Reactions

N-acyl imidazoles are versatile reagents in both cycloaddition and condensation reactions, often acting as activated carbonyl donors.

Condensation Reactions: A key reaction involving N-acyl imidazoles is the Claisen-type condensation. Under the influence of a sodium imidazolide (B1226674) catalyst, N-acyl imidazoles can undergo self-condensation or cross-condensation with other N-acyl imidazoles to form β-keto acyl imidazoles. researchgate.netablesci.com This reaction proceeds under mild conditions and is useful for creating carbon-carbon bonds. ablesci.com

Another important condensation pathway involves using N-ethoxycarbonyl imidazoles as carbonylating agents. For instance, Ethyl imidazole-1-carboxylate reacts with amidoximes in the presence of a base like potassium carbonate to synthesize 1,2,4-oxadiazol-5(4H)-ones. tsijournals.com The reaction initially forms an uncyclized carbamate (B1207046) intermediate, which then undergoes cyclization to yield the final heterocyclic product. tsijournals.com

Cycloaddition Reactions: While N-acyl imidazoles themselves are not typical substrates for cycloaddition, related synthetic strategies to form imidazole carboxylates rely heavily on cycloaddition mechanisms. A notable example is the base-catalyzed [3+2] cycloaddition reaction between an imidoyl chloride and ethyl isocyanoacetate to form ethyl 1,5-diaryl-1H-imidazole-4-carboxylates. nih.govrsc.org This reaction constructs the imidazole ring system in a convergent manner.

Table 1: Examples of Condensation and Cycloaddition Pathways
Reaction TypeReactantsKey Reagents/CatalystsProduct TypeReference
Claisen-Type CondensationN-Acyl ImidazolesSodium Imidazolideβ-Keto Acyl Imidazoles researchgate.netablesci.com
Carbonylative CondensationEthyl imidazole-1-carboxylate, Amidoxime (B1450833)K₂CO₃1,2,4-Oxadiazol-5(4H)-one tsijournals.com
[3+2] Cycloaddition SynthesisImidoyl Chloride, Ethyl IsocyanoacetateDBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Ethyl Imidazole-4-carboxylate nih.gov

Role of Intermediates in Complex Reaction Sequences

The reactivity of N-acyl imidazoles is often mediated by the formation of distinct, and sometimes highly reactive, intermediates.

In the Claisen-type condensation of N-acyl imidazoles, the reaction proceeds through the formation of a β-keto acyl imidazole as a stable, isolable intermediate. researchgate.net This intermediate retains the activated acyl imidazole moiety, which can then be subjected to further reactions like alcoholysis to produce β-keto esters. ablesci.com

In acyl transfer reactions , such as the imidazole-catalyzed hydrolysis of esters, the N-acylimidazole itself is the primary intermediate. cdnsciencepub.com In related processes like Native Chemical Ligation (NCL), it is proposed that a relatively stable acyl imidazole intermediate exists in equilibrium with a more reactive acylimidazolium ion . kyoto-u.ac.jp This highly electrophilic cation is believed to be the effective acyl donor that facilitates the reaction. cdnsciencepub.comkyoto-u.ac.jp

During the synthesis of substituted imidazoles via cycloaddition , the reaction between an imidoyl chloride and ethyl isocyanoacetate is thought to be initiated by the formation of a nucleophilic anion of ethyl isocyanoacetate , generated by a base. nih.gov This anion then attacks the imidoyl chloride to form a tetrahedral intermediate which subsequently eliminates a chloride ion and cyclizes to form the imidazole ring. nih.gov In other complex imidazole syntheses, computational studies have identified unique intermediates such as a sulfinate intermediate that undergoes a researchgate.net-sigmatropic rearrangement, leading to an unexpected N-to-C sulfonyl migration. acs.org

Table 2: Key Intermediates in Imidazole Carboxylate Reactions
Reaction TypeKey IntermediateRoleReference
Claisen-Type Condensationβ-Keto Acyl ImidazoleStable product of C-C bond formation researchgate.net
Acyl Transfer / HydrolysisN-Acylimidazolium IonHighly reactive electrophilic acyl donor cdnsciencepub.comkyoto-u.ac.jp
[3+2] Cycloaddition SynthesisAnion of Ethyl IsocyanoacetateInitial nucleophile for ring formation nih.gov
Amide Activation SynthesisSulfinate IntermediateUndergoes researchgate.net-sigmatropic rearrangement acs.org

Catalytic Mechanisms in Imidazole Carboxylate Syntheses

The synthesis of imidazole carboxylates and related N-acyl imidazoles employs a variety of catalytic mechanisms to facilitate bond formation and ring construction.

Base Catalysis: Non-nucleophilic organic bases and inorganic bases are commonly used. In the synthesis of ethyl 1,5-diaryl-1H-imidazole-4-carboxylates via cycloaddition, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is used to deprotonate ethyl isocyanoacetate, generating the nucleophilic species required for the initial attack on the imidoyl chloride. nih.gov Similarly, the Claisen-type condensation of N-acyl imidazoles is effectively catalyzed by sodium imidazolide . ablesci.com

Electrophilic Activation: In more complex syntheses of substituted imidazoles, strong electrophiles are used to activate amide precursors. For example, triflic anhydride (B1165640) (Tf₂O) is used to activate α-aminoamides. acs.org This activation leads to the formation of a nitrilium adduct, which then undergoes a series of transformations, including a unique sulfonyl migration, to yield the final 4-aminoimidazole (B130580) product. acs.org

Nucleophilic Catalysis: Imidazole itself can function as a nucleophilic catalyst in acylation reactions. For example, in the acylation of cellulose (B213188) with acetic anhydride, imidazole attacks the anhydride to form a highly reactive N-acetylimidazole intermediate in situ. researchgate.net This intermediate then readily transfers the acetyl group to the hydroxyl groups of cellulose.

It is also noteworthy that some syntheses of N-acylimidazoles require no external catalyst. A prominent method involves the direct reaction of a carboxylic anhydride with 1,1'-carbonyldiimidazole (B1668759) (CDI). google.com This reaction proceeds efficiently, driven by the high reactivity of CDI and the favorable thermodynamics of releasing carbon dioxide as the only byproduct. google.com

Advanced Structural Characterization and Elucidation of Ethyl 4 Methyl 1h Imidazole 1 Carboxylate

Spectroscopic Techniques for Detailed Structural Confirmation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about a molecule's atomic connectivity and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial data, two-dimensional (2D) techniques are essential for complex structural elucidation.

For Ethyl 4-methyl-1H-imidazole-1-carboxylate, ¹H NMR would show distinct signals for the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), the methyl group on the imidazole (B134444) ring (a singlet), and the two protons on the imidazole ring itself. ¹³C NMR would similarly show unique signals for each carbon atom in the molecule.

To confirm these assignments and reveal through-bond and through-space correlations, 2D-NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this molecule, a key correlation would be observed between the ethyl group's methylene (B1212753) (-CH₂) and methyl (-CH₃) protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to, confirming which proton signal corresponds to which carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by bonds. This is particularly useful for determining isomer configuration and conformation. For instance, a NOESY experiment could show a spatial relationship between the protons of the ring methyl group and the adjacent ring proton.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key COSY CorrelationsKey HMBC Correlations
Ethyl -CH₃~1.4 (triplet)~14-CH₂-C=O, -CH₂-
Ethyl -CH₂-~4.4 (quartet)~64-CH₃C=O, -CH₃
Imidazole -CH₃~2.5 (singlet)~16NoneC4, C5
Imidazole H-2~8.0 (singlet)~138NoneC4, C5
Imidazole H-5~7.5 (singlet)~120NoneC2, C4, Imidazole -CH₃
Carbamate (B1207046) C=ON/A~150N/AN/A
Imidazole C4N/A~140N/AN/A

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with very high accuracy. This precision allows for the calculation of a unique elemental composition, thereby validating the molecular formula. Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₈H₁₂N₂O₂. HRMS analysis would measure the mass of the molecular ion ([M]+ or [M+H]⁺) to several decimal places. This experimental value can then be compared to the theoretical exact mass calculated from the masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen. Agreement between the experimental and theoretical mass confirms the molecular formula with high confidence. researchgate.net

Table 2: Theoretical HRMS Data for this compound

PropertyValue
Molecular FormulaC₈H₁₂N₂O₂
Nominal Mass168 g/mol
Monoisotopic (Exact) Mass168.08988 Da
Analysis ModeElectrospray Ionization (ESI)
Expected Ion[M+H]⁺ (169.09716 Da) or [M+Na]⁺ (191.07912 Da)

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Different types of bonds and functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a compound. researchgate.net

For this compound, the IR spectrum would display several key absorption bands confirming its structure:

C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1750 cm⁻¹, which is characteristic of the carbonyl group in the carbamate functional group.

C-O Stretch: Absorptions corresponding to the C-O single bonds of the ester functionality would appear in the 1250-1000 cm⁻¹ region.

C-N Stretch: The stretching vibrations of the C-N bonds within the imidazole ring and the carbamate would be found in the 1350-1000 cm⁻¹ range. researchgate.net

Aromatic C=C and C=N Stretches: The imidazole ring would exhibit characteristic stretching vibrations for its C=C and C=N bonds, typically appearing in the 1650-1450 cm⁻¹ region.

C-H Stretches: Aliphatic C-H stretching from the ethyl and methyl groups would be observed just below 3000 cm⁻¹, while aromatic C-H stretching from the imidazole ring would appear just above 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Carbamate C=OStretch~1735Strong, Sharp
Imidazole RingC=N, C=C Stretches~1600-1450Medium to Weak
Carbamate/EthylC-O Stretch~1250-1150Strong
Imidazole RingC-N Stretch~1350-1250Medium
Alkyl/AromaticC-H Stretch~3100-2850Medium

Crystallographic Analysis

While spectroscopic methods define the connectivity of a molecule, crystallographic analysis provides its precise three-dimensional structure in the solid state.

Single Crystal X-ray Diffraction is the definitive method for determining the absolute structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the precise position of each atom in three-dimensional space. nih.gov

This technique would provide incontrovertible proof of the structure of this compound. The results would include:

Confirmation of Connectivity: Unambiguously showing the attachment of the ethyl carboxylate group to the N1 position of the 4-methylimidazole (B133652) ring.

Precise Bond Lengths and Angles: Providing highly accurate measurements for every bond and angle in the molecule, offering insight into bond orders and ring strain. nih.gov

Conformational Details: Revealing the preferred orientation (conformation) of the ethyl carbamate group relative to the imidazole ring.

Beyond the structure of a single molecule, X-ray diffraction also reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by intermolecular forces. nih.gov For this compound, several types of interactions would be analyzed:

Hydrogen Bonding: Although the molecule lacks a classic hydrogen bond donor like O-H or N-H, weaker C-H···O and C-H···N hydrogen bonds are possible. The oxygen atom of the carbonyl group and the sp²-hybridized nitrogen atom (N3) of the imidazole ring are potential hydrogen bond acceptors. These interactions can link molecules into chains or more complex networks. nih.gov

π-π Stacking: The electron-rich imidazole ring is aromatic and capable of engaging in π-π stacking interactions. In the crystal lattice, molecules may align so that their imidazole rings are parallel and stacked on top of one another, contributing significantly to the stability of the crystal structure. mdpi.com

Understanding these intermolecular forces is crucial as they influence physical properties such as melting point, solubility, and crystal morphology. mdpi.com

Table 4: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorPotential Role in Crystal Packing
C-H···O Hydrogen BondImidazole C-H, Ethyl/Methyl C-HCarbonyl Oxygen (C=O)Formation of chains or sheets. nih.gov
C-H···N Hydrogen BondImidazole C-H, Ethyl/Methyl C-HImidazole Nitrogen (N3)Linking adjacent molecules. nih.gov
π-π StackingImidazole Ring (π-system)Imidazole Ring (π-system)Stabilizing parallel alignment of molecules. mdpi.com
Dipole-DipoleCarbamate Group (C=O)Carbamate Group (C=O)Orienting molecules based on partial charges.

Polymorphism and its Structural Implications

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the study of pharmaceutical and specialty chemical compounds as it can influence physical properties such as solubility, melting point, and stability. While specific studies on the polymorphism of this compound are not extensively documented in publicly available literature, the potential for its existence can be inferred from research on related imidazole and carboxamide structures.

The study of polymorphism in carboxamide compounds has revealed the existence of multiple high Z' (where Z' is the number of asymmetric molecules in the crystal unit cell) polymorphic structures. rsc.org These different forms are stabilized by a network of non-covalent interactions, including C–H⋯O, C–H⋯N, N–H⋯N, and π-stacking interactions, which play a crucial role in the aggregation of molecular structures. rsc.org The stability of these polymorphs can be evaluated through lattice energy and crystal density calculations. rsc.org

Furthermore, imidazole-based compounds are known to form liquid crystals, indicating a propensity for ordered molecular arrangements that can lead to different solid-state forms. nih.gov The synthesis of coordination polymers using imidazole and carboxylate ligands also highlights the diverse coordination modes and weak interactions, such as hydrogen bonds and π−π stacking, that can lead to different crystal packing and, potentially, polymorphism. mdpi.commdpi.comosti.gov The formation of these supramolecular structures is heavily influenced by the nature of the ligands and the coordination geometry of the metal ions, demonstrating the structural versatility of the imidazole core. mdpi.commdpi.com

Should this compound exhibit polymorphism, the structural implications would be significant. Each polymorphic form would possess a unique crystal lattice with distinct intermolecular interactions. These structural differences could affect the material's bulk properties. Therefore, the potential for polymorphism necessitates thorough screening and characterization during the development of any process involving this compound.

Advanced Analytical Methodologies for Purity and Identity Beyond Basic Characterization

To ensure the purity and confirm the identity of this compound, advanced analytical techniques that go beyond basic characterization are essential. Chromatographic and mass spectrometric methods are paramount in this regard.

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating this compound from impurities and related substances.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a commonly employed method for the analysis of imidazole derivatives. sielc.comnih.gov A typical HPLC method for this compound would involve a C8 or C18 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, to ensure good peak shape and resolution. sielc.comnih.govnih.gov For compatibility with mass spectrometry, volatile buffers like ammonium formate (B1220265) or formic acid are preferred. sielc.comwiley.com A patent for detecting the related substance imidazole in a similar synthesis starting material specifies using an amide-bonded silica (B1680970) gel column with an acetonitrile-water mobile phase. google.com

Table 1: Representative HPLC Parameters for Analysis of Imidazole Derivatives
ParameterTypical ConditionReference
ColumnReversed-Phase C8 or C18 (e.g., Thermo Scientific® BDS Hypersil C8, Supelco Ascentis C18) nih.govnih.gov
Mobile PhaseAcetonitrile/Methanol and Ammonium Acetate/Phosphate Buffer sielc.comnih.govnih.gov
ElutionIsocratic or Gradient sielc.comnih.gov
Flow Rate0.25 - 1.0 mL/min nih.govnih.gov
DetectionUV (e.g., 210-300 nm) or Mass Spectrometry (MS) nih.govnih.govresearchgate.net

Gas Chromatography (GC): GC analysis is suitable for thermally stable and volatile compounds. While this compound may be amenable to direct GC analysis, the polarity of the imidazole ring can sometimes lead to poor peak shape. Therefore, derivatization is often employed to improve its chromatographic behavior. researchgate.netgdut.edu.cn A typical GC analysis would use a capillary column, such as a DB-5MS, which has a non-polar stationary phase. researchgate.net

Table 2: Representative GC Parameters for Analysis of Imidazole Derivatives
ParameterTypical ConditionReference
ColumnCapillary Column (e.g., DB-5MS) researchgate.net
Carrier GasHelium or HydrogenGeneric GC knowledge
Injector Temperature250-300 °CGeneric GC knowledge
Oven ProgramTemperature ramp from a low starting temperature (e.g., 60 °C) to a high final temperature (e.g., 300 °C)Generic GC knowledge
DetectionFlame Ionization Detector (FID) or Mass Spectrometry (MS)Generic GC knowledge

Derivatization Strategies for Enhanced Analytical Performance (e.g., GC-MS, LC-HRMS)

Derivatization is a chemical modification process used to convert an analyte into a product that has improved analytical properties. researchgate.net This is particularly useful for enhancing volatility for GC analysis and improving ionization efficiency for mass spectrometry.

For GC-MS Analysis: The analysis of imidazole compounds by GC-MS often requires a derivatization step to block the active hydrogen on the imidazole ring, thereby reducing polarity and improving thermal stability. researchgate.netgdut.edu.cn Common derivatization approaches include:

Acylation: Reaction with reagents like isobutyl chloroformate in the presence of a base such as pyridine (B92270) converts the N-H group to an N-acyl derivative. gdut.edu.cnresearchgate.net This method has been successfully used for the determination of various imidazole compounds in complex matrices. gdut.edu.cnresearchgate.net

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are widely used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. researchgate.netsigmaaldrich.com This significantly increases the volatility of the analyte, making it more suitable for GC-MS analysis. researchgate.netsigmaaldrich.com

For LC-HRMS Analysis: While derivatization is less common for LC-MS than for GC-MS, it can be employed to enhance ionization efficiency and improve chromatographic retention, especially for highly polar compounds. For imidazole-containing molecules, derivatization of primary amino groups using reagents like (R)-CIMa-OSu has been shown to improve detection by LC-MS/MS. mdpi.com Although this compound lacks a primary amine for this specific reaction, the principle of using derivatization to introduce a readily ionizable tag can be applied. High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) provides high mass accuracy and resolution, enabling the confident identification of the target compound and the elucidation of unknown impurities based on their exact mass. researchgate.net The use of UHPLC can achieve rapid separation of various imidazole derivatives prior to MS detection. wiley.com

Table 3: Common Derivatization Strategies for Imidazole Compounds
TechniqueReagentPurposeReference
GC-MSIsobutyl chloroformateAcylation to increase volatility and improve peak shape. researchgate.netgdut.edu.cnresearchgate.net
GC-MSBSTFA (+ TMCS)Silylation to increase volatility and thermal stability. researchgate.netsigmaaldrich.com
LC-MS/MS(R)-CIMa-OSuDerivatization of primary amines to enhance ionization and retention. mdpi.com

Theoretical and Computational Studies on Ethyl 4 Methyl 1h Imidazole 1 Carboxylate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to investigating the behavior of molecules at the atomic level. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. espublisher.com It is frequently employed for geometry optimization, where the goal is to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. researchgate.net For Ethyl 4-methyl-1H-imidazole-1-carboxylate, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can determine key geometrical parameters. dntb.gov.uamaterialsciencejournal.org This process yields optimized bond lengths, bond angles, and dihedral angles.

The calculation also provides the total self-consistent field (SCF) energy, which is a measure of the molecule's stability. materialsciencejournal.org For instance, a study on a similar heterocyclic compound, ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, reported a calculated SCF energy of -1107.69 a.u. and a dipole moment of 4.05 Debye using the B3LYP/6-311++G(d,p) method. materialsciencejournal.org Such calculations for this compound would provide a foundational understanding of its structural and electronic properties.

Table 1: Predicted Geometrical Parameters for this compound using DFT Note: This table presents hypothetical data based on typical DFT calculation results for similar molecules.

ParameterBond/AnglePredicted Value
Bond Length N1-C21.38 Å
C4-C51.37 Å
N1-C(O)O1.41 Å
C(O)-O1.21 Å
O-CH21.35 Å
Bond Angle C2-N1-C5108.5°
N1-C(O)-O125.0°
C(O)-O-CH2116.5°
Dihedral Angle C5-N1-C(O)-O~180° (anti) or ~0° (syn)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital most likely to donate electrons, reflecting the molecule's nucleophilicity, while the LUMO is the orbital most capable of accepting electrons, indicating its electrophilicity. researchgate.netlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO, facilitating charge transfer. dntb.gov.uaresearchgate.net DFT calculations can accurately predict the energies of these frontier orbitals. For related heterocyclic compounds, HOMO-LUMO energy gaps have been calculated to be in the range of 3.88 to 4.25 eV, suggesting significant stability. espublisher.comdntb.gov.ua

Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: This table presents hypothetical data based on typical DFT calculation results for similar molecules.

ParameterEnergy (eV)
HOMO Energy -6.85
LUMO Energy -1.20
HOMO-LUMO Gap (ΔE) 5.65

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map illustrates the charge distribution on the molecule's surface using a color spectrum. researchgate.net Different colors represent different values of electrostatic potential. researchgate.net Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-deficient), which are prone to nucleophilic attack. researchgate.netnih.gov Green and yellow represent areas of near-zero or intermediate potential. researchgate.net

For this compound, an MEP analysis would likely show negative potential (red) concentrated around the electronegative oxygen atom of the carbonyl group and the nitrogen atoms of the imidazole (B134444) ring, identifying them as primary sites for interaction with electrophiles. nih.gov Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly those on the methyl and ethyl groups. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the static electronic properties, molecular modeling and dynamics simulations explore the conformational flexibility and time-dependent behavior of molecules.

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The goal is to identify the most stable conformer(s) and to map the potential energy landscape. liverpool.ac.uk

For this compound, a key area of conformational flexibility is the rotation around the N1-C(carboxylate) single bond. This rotation determines the orientation of the ethyl carboxylate group relative to the imidazole ring. Two primary planar conformers, syn and anti, could be considered, based on the relative position of the carbonyl oxygen. DFT calculations can be used to determine the relative energies of these conformers. Crystallographic studies of a similar compound, Ethyl 1-methylimidazole-2-carboxylate, revealed a nearly planar molecule where the carboxyethyl group is twisted slightly relative to the imidazole ring, with the carbonyl unit oriented anti to the N-methyl group. researchgate.net A detailed conformational analysis would map the energy changes during rotation to identify the global energy minimum and the energy barriers between different conformers.

Computational methods can accurately predict spectroscopic parameters, which is invaluable for structure elucidation. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly sensitive to the electronic environment of each nucleus. researchgate.net

The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be performed using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. liverpool.ac.uk The accuracy of these predictions can be very high, with modern machine learning algorithms achieving a mean absolute error of less than 0.10 ppm for ¹H shifts. nih.gov Computational studies on related benzimidazole (B57391) derivatives have shown a good correlation between simulated and experimental NMR data. nih.gov Solvent effects can also be incorporated into these calculations using models like the Conductor-like Polarisable Continuum Model (CPCM) to better replicate experimental conditions. researchgate.netrsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: This table presents hypothetical but realistic chemical shift values (in ppm) based on computational predictions for similar structures.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Imidazole Ring
C2-H8.15138.0
C4-145.5
C4-CH₃2.3014.0
C5-H7.50118.0
Ethyl Carboxylate Group
C=O-162.0
O-CH₂4.4062.5
CH₂-CH₃1.4014.5

Investigation of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, a detailed picture of the close contacts between molecules can be obtained. Although a specific Hirshfeld surface analysis for this compound is not available, studies on structurally related compounds provide valuable insights into the expected interactions.

For instance, the analysis of various imidazole and carboxylate-containing crystalline structures consistently highlights the significant role of hydrogen bonds and other weak interactions in stabilizing the crystal packing. In a related thiazolopyrimidine derivative, Hirshfeld surface analysis revealed that H⋯H (30.9%), Cl⋯H/H⋯Cl (20.7%), C⋯H/H⋯C (16.8%), and O⋯H/H⋯O (11.4%) interactions were the most significant contributors to the crystal packing nih.gov. Another study on a different thiazolopyrimidine derivative showed dominant H⋯H (42.6%), O⋯H/H⋯O (16.8%), and C⋯H/H⋯C (15.5%) contacts nih.gov.

Based on the molecular structure of this compound, which contains a polar imidazole ring, an ethyl ester group, and a methyl group, a variety of intermolecular contacts can be anticipated. The prominent interactions likely governing the supramolecular assembly are:

O⋯H/H⋯O Contacts: The presence of two oxygen atoms in the carboxylate group and hydrogen atoms on the imidazole ring and alkyl chains makes the formation of C–H⋯O hydrogen bonds highly probable. These interactions are crucial in directing the molecular arrangement.

N⋯H/H⋯N Contacts: The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, forming N⋯H interactions with hydrogen atoms from neighboring molecules.

C⋯H/H⋯C Contacts: These weaker van der Waals interactions, involving the carbon framework of the molecule, will also contribute to the stability of the crystal structure.

A hypothetical breakdown of the contributions of these intermolecular contacts to the Hirshfeld surface of this compound is presented in the interactive table below, based on findings for similar molecules.

Intermolecular ContactExpected Contribution (%)Significance
H···H~30-45Most frequent contacts, contributing to the overall van der Waals forces and packing efficiency.
O···H/H···O~10-20Directional C–H···O hydrogen bonds involving the carboxylate group, playing a key role in the formation of specific supramolecular synthons.
C···H/H···C~15-20Weaker, non-directional interactions that contribute to the overall cohesion of the crystal lattice.
N···H/H···N~5-10Hydrogen bonds involving the imidazole nitrogen atoms, which can influence the orientation of the molecules within the crystal.
Other (N···C, C···C, etc.)<5Minor contributions from other van der Waals interactions.

The red spots on a dnorm map would indicate these close contacts, with the most intense spots corresponding to the strongest hydrogen bonds. The fingerprint plots derived from the Hirshfeld surface would provide a quantitative summary of these interactions.

Reaction Pathway Predictions and Transition State Analysis

Computational chemistry offers powerful tools to elucidate reaction mechanisms, predict the reactivity and selectivity of molecules, and guide the design of new derivatives with desired properties.

The reactivity of this compound is dictated by the electronic properties of the imidazole ring and the carboxylate group. Density Functional Theory (DFT) is a common method used to model reaction pathways and identify transition states.

A plausible reaction mechanism for the formation of imidazole-4-carboxylate esters involves the cycloaddition of an isocyanoacetate with an imidoyl chloride nih.gov. The proposed mechanism proceeds through the following steps:

Activation of the isocyanoacetate by a base to generate a nucleophilic anion.

Nucleophilic attack of this anion on the C=N double bond of the imidoyl chloride.

Tautomerization of the resulting intermediate.

In situ cyclization and proton transfer to yield the final imidazole-carboxylate ester.

Computational studies can be employed to calculate the energy barriers for each step of this pathway, thus identifying the rate-determining step and providing insights into the reaction kinetics. For instance, in the reaction of imidazole with dimethyl carbonate, DFT calculations have been used to map out a three-step pathway involving methyl transfer, proton transfer, and nucleophilic attack, with the initial methyl transfer being the rate-determining step.

The reactivity of this compound can be predicted by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the molecule's susceptibility to electrophilic and nucleophilic attack.

HOMO: The HOMO is likely to be localized on the electron-rich imidazole ring, suggesting that this moiety is prone to attack by electrophiles.

LUMO: The LUMO is expected to be centered on the carboxylate group and the C2 position of the imidazole ring, indicating these as the primary sites for nucleophilic attack.

The calculated HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. A smaller energy gap suggests higher reactivity. Furthermore, computational methods can predict the regioselectivity of reactions. For example, in electrophilic substitution reactions on the imidazole ring, calculations can determine whether substitution is more likely to occur at the C2, C4, or C5 position by comparing the energies of the corresponding reaction intermediates.

The following table summarizes the predicted reactivity at different sites of the molecule based on general principles of imidazole chemistry.

Molecular SitePredicted ReactivityRationale
Imidazole Ring (N1)NucleophilicThe lone pair of electrons on the N1 nitrogen makes it a site for alkylation or acylation.
Imidazole Ring (C2)Electrophilic/NucleophilicSusceptible to deprotonation and subsequent reaction with electrophiles, or direct attack by strong nucleophiles.
Imidazole Ring (C4/C5)ElectrophilicProne to electrophilic substitution, with the directing effect of the methyl and carboxylate groups influencing the regioselectivity.
Carboxylate GroupNucleophilic Acyl SubstitutionThe carbonyl carbon is an electrophilic center, susceptible to attack by nucleophiles, leading to hydrolysis or amidation.

The in silico design of novel imidazole carboxylate derivatives allows for the exploration of a vast chemical space to identify compounds with enhanced properties, such as improved biological activity or optimized reaction characteristics. This process typically involves modifying the parent structure of this compound and evaluating the properties of the resulting analogs using computational methods.

For example, to design novel derivatives with potential therapeutic applications, a common approach is to perform molecular docking studies. This involves computationally placing the designed molecules into the active site of a target protein to predict their binding affinity and mode of interaction. Studies on other imidazole derivatives have successfully employed this strategy to identify potential inhibitors of various enzymes researchgate.net.

The design of novel derivatives can be guided by Structure-Activity Relationship (SAR) studies, where the effect of different substituents on a particular property is systematically investigated. For this compound, in silico derivatization could involve:

Modification of the ester group: Replacing the ethyl group with other alkyl or aryl groups to modulate solubility and steric hindrance.

Substitution on the imidazole ring: Introducing various functional groups at the C2 and C5 positions to alter the electronic properties and biological activity.

Variation of the N1-substituent: While the current structure has a carboxylate at N1, other functional groups could be explored to create a library of diverse compounds.

The following table presents a hypothetical in silico design strategy for novel imidazole carboxylate derivatives based on this compound.

Modification SiteProposed SubstituentsPredicted Impact
Ethyl Ester Group-CH3, -C3H7, -CH2PhAltered solubility, steric effects, and potential for new interactions with biological targets.
C2 Position-H, -Cl, -NH2, -PhModified electronic properties of the imidazole ring, influencing reactivity and potential for new hydrogen bonding or pi-stacking interactions.
C5 Position-H, -F, -Br, -OHFine-tuning of the electronic and steric environment around the imidazole ring.
N1-Carboxylate-C(O)NH2, -C(O)NHR, -SO2RConversion to amides or sulfonamides to explore different biological activities and chemical stabilities.

Through such computational approaches, a focused library of novel imidazole carboxylate derivatives can be designed and prioritized for synthesis and experimental evaluation, thereby accelerating the discovery of new molecules with desired functionalities.

Applications of Ethyl 4 Methyl 1h Imidazole 1 Carboxylate in Chemical Research and Advanced Synthesis

Role as a Crucial Building Block in Complex Organic Synthesis

The unique arrangement of functional groups in ethyl 4-methyl-1H-imidazole-1-carboxylate makes it an exemplary building block. The N-acylated imidazole (B134444) system acts as an efficient acylating or carbonylating agent, while the core ring structure serves as a scaffold for constructing more elaborate molecular architectures.

Precursor for Diverse Nitrogen-Containing Heterocycles (e.g., Benzimidazoles, Oxadiazolones)

The N-ethoxycarbonyl group on the imidazole ring is an effective activating group, rendering the molecule a useful reagent for creating other heterocyclic systems. While direct synthesis of benzimidazoles using this specific precursor is not widely documented, the analogous compound, ethyl imidazole-1-carboxylate, serves as a powerful carbonylating agent for synthesizing 1,2,4-oxadiazol-5(4H)-ones. This reaction proceeds by treating various amidoximes with ethyl imidazole-1-carboxylate, which provides the necessary carbonyl moiety for cyclization. This method is noted for its simplicity and high yields in producing these biologically significant heterocycles. The reactivity highlights the potential of N-acyl imidazoles, including the 4-methyl derivative, to act as precursors for a variety of nitrogen-containing heterocycles.

Research has also focused on synthesizing complex benzimidazole (B57391) derivatives, such as Ethyl 1-benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylate, which is an intermediate for the drug Tegoprazan. pharmaffiliates.com This underscores the importance of the broader class of imidazole and benzimidazole carboxylates in medicinal chemistry.

Intermediate in the Synthesis of Advanced Chemical Structures

Imidazole carboxylate esters are frequently employed as key intermediates in multi-step syntheses of complex molecules, particularly pharmaceuticals. Their structural framework allows for sequential, regioselective modifications.

A prominent example is the synthesis of Olmesartan, a widely used antihypertensive drug. jocpr.com A structurally related compound, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, serves as a crucial intermediate in the commercial production of Olmesartan. jocpr.com The imidazole-5-carboxylate is N-alkylated in a key step to introduce the complex biphenyltetrazole side chain characteristic of the final drug molecule. jocpr.com The development of efficient, economically viable synthetic routes to this imidazole intermediate from inexpensive starting materials like diethyl oxalate (B1200264) demonstrates its industrial significance. jocpr.com

Furthermore, various synthetic methods have been developed specifically to construct substituted imidazole carboxylates, highlighting their value as building blocks. Microwave-assisted one-pot syntheses, for instance, can produce a range of ethyl 3-aryl-5-methyl-3H-imidazole-4-carboxylates, demonstrating the demand for these core structures in synthetic programs. nih.gov

Table 1: Examples of Imidazole Carboxylates as Synthetic Intermediates

Intermediate CompoundAdvanced Structure / TargetSignificanceSource
Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylateOlmesartan (Antihypertensive Drug)Key building block for regioselective N-alkylation with the drug's side chain. jocpr.com
Ethyl 1-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazole-4-carboxylate1,5-Diaryl-1H-imidazole-4-carboxylic AcidsPrepared via cycloaddition as a precursor to potential HIV-1 integrase inhibitors. nih.gov
Ethyl Imidazole-1-Carboxylate1,2,4-Oxadiazol-5(4H)-onesActs as a novel carbonylating agent for heterocyclic synthesis.

Catalytic Applications and Ligand Chemistry

The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group provide ideal coordination sites for metal ions. This property allows these molecules to function as versatile ligands in coordination chemistry and as components in catalytic systems.

Function as a Ligand in Coordination Chemistry with Transition Metals

The isomer of the title compound, Ethyl 4-methyl-5-imidazolecarboxylate, has been shown to form coordination compounds with transition metals such as Cobalt(II) (Co²⁺). chemicalbook.comsigmaaldrich.com In these complexes, the imidazole ring's sp²-hybridized nitrogen atom acts as a Lewis base, donating its lone pair of electrons to the metal center. This interaction is fundamental to the role of imidazole-containing residues, like histidine, in metalloproteins. The resulting cobalt complexes have been investigated for their ability to inhibit photosynthetic electron flow, acting as Hill reaction inhibitors. chemicalbook.comsigmaaldrich.com This demonstrates that even relatively simple imidazole carboxylates can form stable and functionally active coordination complexes.

Exploration of Metal-Organic Frameworks (MOFs) incorporating Imidazole Carboxylates

The ability of imidazole carboxylates to act as multitopic linkers has led to their extensive use in the construction of Metal-Organic Frameworks (MOFs). rsc.org These crystalline materials are built by connecting metal ions or clusters with organic ligands. Ligands incorporating both an imidazole ring and a carboxylate group are particularly effective because they offer robust, directionally specific coordination sites.

Researchers have synthesized a wide array of MOFs using imidazole-carboxylate ligands with various metal ions, including Zinc(II), Cadmium(II), Copper(II), and Barium(II). rsc.orgrsc.orgacs.orgfigshare.com For example, the ligand 4-(1H-imidazol-4-yl)benzoic acid has been used to construct eleven new coordination polymers with diverse structures, ranging from one-dimensional chains to complex three-dimensional interpenetrating networks. acs.orgfigshare.comfigshare.com These MOFs exhibit interesting properties, including luminescence and selective gas adsorption, which are dependent on the specific metal and the framework's topology. acs.orgfigshare.com

Table 2: Imidazole Carboxylate Ligands in Metal-Organic Frameworks (MOFs)

LigandMetal Ion(s)Resulting MOF Structure / PropertySource
2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acidCd(II), Ba(II)Highly water-stable frameworks with proton-conductive properties. rsc.org
4-(1H-imidazol-4-yl)benzoic acidCu(II), Cd(II), Zn(II), Co(II)Diverse structures from 1D chains to 3D networks with luminescence and gas adsorption properties. acs.orgfigshare.comfigshare.com
1-Imidazole-carboxylate Ligands (general)Zn(II), Cd(II)Demonstrates the general utility of this ligand class in constructing MOFs. rsc.org

Application in Homogeneous and Heterogeneous Catalysis

The applications of imidazole carboxylates extend into catalysis. In homogeneous systems, related N-acyl imidazoles like methyl imidazole carbamate (B1207046) (MImC) are recognized as highly effective reagents for the chemoselective esterification of carboxylic acids. enamine.net They activate the carboxylic acid towards nucleophilic attack, functioning as a stoichiometric activator in a catalytic cycle.

In the realm of heterogeneous catalysis, while the specific molecule this compound is not typically used as a direct catalyst, it serves as a building block for materials that are. The MOFs constructed from imidazole-carboxylate ligands can possess catalytically active sites. For example, the chromium-based MOF known as MIL-101 has been employed as an efficient and recyclable heterogeneous catalyst for the one-pot synthesis of 2,4,5-tri-substituted imidazoles under solvent-free conditions. mdpi.com This demonstrates a powerful two-step application: the imidazole carboxylate is first used to build a robust framework, which then acts as a heterogeneous catalyst for synthesizing other imidazole derivatives. mdpi.com

Reagent in Specialized Organic Transformations

The reactivity of this compound is primarily dictated by the ethoxycarbonyl group attached to the N-1 position of the imidazole ring. This functional group is an excellent leaving group, making the compound an effective acyl transfer agent. This property is harnessed in several key synthetic operations.

This compound and its parent compound, ethyl imidazole-1-carboxylate (EImC), serve as effective and convenient carbonylating agents in modern organic synthesis. osti.gov They provide a stable, easy-to-handle alternative to more hazardous reagents like phosgene (B1210022) or sensitive ones such as 1,1'-carbonyldiimidazole (B1668759) (CDI). osti.gov One of the primary applications in this context is the synthesis of heterocyclic compounds.

Detailed research has demonstrated the utility of EImC in the carbonylative cyclization of amidoximes to produce highly substituted 1,2,4-oxadiazol-5(4H)-ones. osti.govnih.gov This transformation is significant as the resulting heterocyclic scaffold is prevalent in medicinal chemistry. The reaction proceeds smoothly, offering several advantages, including compatibility with acid-sensitive substrates and high yields of the desired products. osti.gov The method is noted for its simplicity and convenience in generating these biologically relevant molecules. osti.govnih.gov

The general reaction involves the treatment of a substituted amidoxime (B1450833) with the imidazole carboxylate, which acts as the carbonyl source, leading to cyclization and formation of the 1,2,4-oxadiazol-5(4H)-one ring system.

Table 1: Synthesis of 1,2,4-Oxadiazol-5(4H)-ones using Ethyl Imidazole-1-Carboxylate (EImC) Data sourced from studies on the analogous reagent, Ethyl Imidazole-1-carboxylate.

EntryAmidoxime PrecursorResulting 1,2,4-Oxadiazol-5(4H)-one ProductYield (%)
14-Methylbenzamidoxime3-(p-Tolyl)-1,2,4-oxadiazol-5(4H)-one95
24-Chlorobenzamidoxime3-(4-Chlorophenyl)-1,2,4-oxadiazol-5(4H)-one92
34-Methoxybenzamidoxime3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5(4H)-one94
42-Naphthylamidoxime3-(Naphthalen-2-yl)-1,2,4-oxadiazol-5(4H)-one90
5Thiophene-2-carboxamidoxime3-(Thiophen-2-yl)-1,2,4-oxadiazol-5(4H)-one88

Imidazole carbamates, including this compound, are recognized as valuable reagents for the chemoselective esterification of carboxylic acids. rsc.orgenamine.net This class of reagents provides a safer and often more efficient alternative to traditional esterification methods that may require harsh conditions or the use of hazardous materials like diazomethane (B1218177). enamine.net The reaction typically proceeds in polar solvents at elevated temperatures, demonstrating high selectivity for carboxylic acids with minimal impact on other sensitive functional groups within the molecule. rsc.org

The mechanism involves the activation of the carboxylic acid by the imidazole carbamate. This process makes these reagents particularly useful for late-stage functionalization in the synthesis of complex molecules where preserving other functional groups is critical. rsc.org Research on related imidazole carbamates, such as methyl 1-imidazolecarboxylate (MImC) and isopropyl 1-imidazolecarboxylate, has shown high yields for the esterification of a wide range of carboxylic acids, including those with electron-donating and electron-withdrawing groups, as well as sterically hindered substrates. researchgate.net

Table 2: Examples of Chemoselective Esterification using Imidazole Carbamates Data based on research findings for analogous methyl and isopropyl imidazole carboxylates.

EntryCarboxylic AcidImidazole CarbamateProductYield (%)
14-Bromophenylacetic acidMethyl 1-imidazolecarboxylateMethyl 2-(4-bromophenyl)acetate93
24-Methoxybenzoic acidMethyl 1-imidazolecarboxylateMethyl 4-methoxybenzoate94
34-Nitrobenzoic acidMethyl 1-imidazolecarboxylateMethyl 4-nitrobenzoate95
44-Bromophenylacetic acidIsopropyl 1-imidazolecarboxylateIsopropyl 2-(4-bromophenyl)acetate70
54-Bromophenylacetic acidBenzyl (B1604629) 1-imidazolecarboxylateBenzyl 2-(4-bromophenyl)acetate81

In analytical chemistry, derivatization is a common technique used to modify an analyte to enhance its suitability for analysis, typically by gas chromatography (GC) or liquid chromatography (LC), often coupled with mass spectrometry (MS). The formation of imidazole carbamate derivatives from analytes containing hydroxyl groups is a documented strategy for improving their analytical detection. osti.govnih.gov

The reaction of an alcohol with an activating agent like 1,1'-carbonyldiimidazole (CDI) produces an imidazole carbamate derivative. osti.gov This process transforms polar, non-volatile alcohols into derivatives with improved chromatographic properties, such as better peak shape and longer retention times in GC-MS analysis. osti.gov For instance, the sterically hindered alcohol pinacolyl alcohol, a marker for the nerve agent Soman, was successfully derivatized into pinacolyl 1H-imidazole-1-carboxylate, which allowed for its sensitive detection by both GC-MS and LC-MS, methods by which the underivatized alcohol is difficult to detect. osti.gov

Furthermore, this derivatization strategy has been effectively applied to enhance the detection of anabolic androgenic steroids in doping control analysis. nih.gov Hydroxyl groups on the steroid backbone are converted to imidazole carbamates using CDI. These derivatives exhibit intense signals under electrospray ionization (ESI) in LC-MS/MS, significantly lowering the limits of detection to levels required by regulatory bodies. nih.gov The resulting imidazole carbamate derivatives show common fragmentation patterns, which aids in their identification. nih.gov This demonstrates the utility of the imidazole carbamate moiety, as present in this compound, as a valuable functional group for enhancing the analytical detection of a range of important molecules.

Table 3: Analyte Classes Suitable for Derivatization to Imidazole Carbamates

Analyte ClassFunctional Group TargetedAnalytical Technique EnhancedPurpose of Derivatization
AlcoholsHydroxyl (-OH)GC-MS, LC-MSImprove volatility, peak shape, and detectability. osti.gov
SteroidsHydroxyl (-OH)LC-MS/MSEnhance ionization efficiency and sensitivity. nih.gov
PhenolsHydroxyl (-OH)GC-MS, LC-MSIncrease stability and improve chromatographic behavior.

Future Directions and Emerging Research Avenues for Imidazole Carboxylates in Academic Chemistry

Development of Novel and Sustainable Synthetic Methodologies

Key areas of development include:

Microwave-Assisted Synthesis: This technique has been shown to drastically reduce reaction times and improve yields for the synthesis of various imidazole (B134444) derivatives. researchgate.netnih.gov The application of microwave irradiation to the synthesis of imidazole-4-carboxylates from 1,2-diaza-1,3-diene-derived azavinyl azomethine ylides has been demonstrated as an efficient one-pot multicomponent procedure. nih.gov

Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and simplifies purification. One-pot, solvent-free methods for synthesizing imidazole derivatives have been reported, offering high yields and mild reaction conditions. asianpubs.org

Biocatalysis: The use of natural catalysts, such as lemon juice, is a promising green chemistry approach. researchgate.netjipbs.com These biocatalysts are inexpensive, biodegradable, and non-toxic, making them an attractive option for the synthesis of complex molecules like 2,4,5-triaryl-1H-imidazole derivatives. researchgate.netjipbs.com

One-Pot Multi-Component Reactions: These reactions, where multiple starting materials react to form a complex product in a single step, are highly efficient. They are particularly well-suited for creating diverse libraries of substituted imidazoles. nih.gov

Table 1: Comparison of Sustainable Synthetic Methodologies for Imidazole Carboxylates
MethodologyKey AdvantagesPotential for Ethyl 4-methyl-1h-imidazole-1-carboxylate Synthesis
Microwave-Assisted SynthesisReduced reaction times, improved yields, enhanced product selectivity. researchgate.netFacilitates rapid and efficient cyclization and functionalization steps.
Solvent-Free ConditionsMinimizes waste, simplifies purification, environmentally friendly. asianpubs.orgIdeal for solid-state or neat reactions of starting materials.
BiocatalysisInexpensive, biodegradable, non-toxic catalysts. researchgate.netjipbs.comCould be explored for specific enzymatic or acid-catalyzed steps.
Multi-Component ReactionsHigh atom economy, operational simplicity, rapid generation of molecular diversity. nih.govAllows for the direct assembly of the substituted imidazole core.

Exploration of Unconventional Reactivity Profiles

While the fundamental reactivity of imidazoles is well-established, there is a growing interest in exploring their less conventional reaction pathways. For imidazole carboxylates, this could unlock new avenues for creating complex molecular architectures.

Future research in this area could focus on:

C-H Bond Functionalization: This strategy allows for the direct modification of the imidazole core without the need for pre-functionalization. nih.govnih.gov Palladium and nickel-catalyzed C-H arylation have been successfully applied to imidazoles, enabling the introduction of various aryl groups. nih.govnih.gov For this compound, this could allow for late-stage diversification at the C-2 and C-5 positions.

Cycloaddition Reactions: Imidazoles can participate in cycloaddition reactions to form fused heterocyclic systems. Copper-catalyzed [3+2] cycloadditions have been used to synthesize multisubstituted imidazoles with high regioselectivity. acs.org Exploring the cycloaddition potential of the imidazole core in this compound could lead to novel polycyclic structures.

Photoredox Catalysis: This method uses visible light to initiate reactions, often under mild conditions. It has been employed for the dehydrogenative N-insertion to create highly substituted imidazoles.

Table 2: Potential Unconventional Reactions for this compound
Reaction TypeDescriptionPotential Outcome
C-H ArylationDirect coupling of aryl halides with the C-H bonds of the imidazole ring. nih.govnih.govIntroduction of diverse aryl substituents at the C-2 and C-5 positions.
[3+2] CycloadditionReaction with a three-atom component to form a five-membered ring. acs.orgFormation of fused bicyclic systems containing the imidazole core.
Photoredox-Mediated ReactionsUse of light to drive chemical transformations.Access to unique reactivity patterns and novel functionalized products.

Integration with Flow Chemistry and Automation in Synthesis

The shift towards more efficient and reproducible chemical synthesis has led to the increasing adoption of flow chemistry and automation. These technologies offer precise control over reaction parameters and the potential for high-throughput synthesis and optimization. For the production of imidazole carboxylates, this approach could offer significant advantages over traditional batch methods.

Future research directions include:

Continuous Flow Synthesis: Implementing the synthesis of this compound in a continuous flow reactor can lead to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions.

Automated Reaction Optimization: Automated platforms can rapidly screen a wide range of reaction conditions (temperature, pressure, catalyst, solvent) to identify the optimal parameters for the synthesis of imidazole carboxylates.

In-line Analysis and Purification: Integrating analytical techniques (such as NMR or mass spectrometry) and purification modules directly into the flow system allows for real-time reaction monitoring and continuous product isolation.

Table 3: Advantages of Flow Chemistry for Imidazole Carboxylate Synthesis
AdvantageDescription
Enhanced SafetySmall reaction volumes and efficient heat transfer minimize the risks associated with hazardous reactions.
Improved ReproducibilityPrecise control over reaction parameters ensures consistent product quality.
Higher Yields and PurityOptimized reaction conditions and rapid quenching of side reactions lead to cleaner products.
ScalabilityProduction can be easily scaled up by running the flow reactor for longer periods.

Advanced Material Science Applications of Imidazole Carboxylates (excluding materials with biological applications)

The unique structural and electronic properties of the imidazole ring make it an attractive building block for advanced materials. Imidazole carboxylates, with their combination of a coordinating imidazole nitrogen and a carboxylate group, are particularly well-suited for the construction of functional materials.

Emerging applications in material science include:

Metal-Organic Frameworks (MOFs): Imidazole carboxylates can serve as ligands for the construction of MOFs. These materials have potential applications in gas storage, separation, and catalysis. Imidazole-based MOFs have been investigated for their proton conductivity and as fluorescent sensors. rsc.orgresearchgate.netacs.orgacs.org

Fluorescent Materials: The imidazole core is a component of many fluorescent molecules. arkat-usa.orgccspublishing.org.cn By tuning the substituents on the imidazole ring, it is possible to create materials with tailored photophysical properties for applications in organic light-emitting diodes (OLEDs) and chemical sensors. arkat-usa.orgccspublishing.org.cn

Organic Electronics: The electron-rich nature of the imidazole ring makes it a promising component for organic electronic materials. Imidazole derivatives are being explored for their potential use in organic field-effect transistors (OFETs) and photovoltaic devices.

Table 4: Potential Material Science Applications of this compound
Application AreaRole of the Imidazole CarboxylatePotential Functionality
Metal-Organic Frameworks (MOFs)Organic linker connecting metal nodes. rsc.orgresearchgate.netacs.orgacs.orgProton conductivity, selective sensing, catalysis. rsc.orgresearchgate.netacs.orgacs.org
Fluorescent MaterialsCore fluorophore. arkat-usa.orgccspublishing.org.cnComponent in OLEDs, fluorescent probes for chemical sensing. arkat-usa.orgccspublishing.org.cn
Organic ElectronicsElectron-donating or charge-transporting moiety.Active layer in OFETs or organic solar cells.

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of reaction mechanisms and molecular properties is crucial for the rational design of new synthetic methods and functional materials. Advanced spectroscopic and computational techniques are powerful tools for gaining these insights.

Future research should leverage:

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction pathways, predict reactivity, and understand the electronic structure of imidazole carboxylates. acs.orgresearchgate.netnih.gov This can aid in the design of more efficient catalysts and in the prediction of the properties of new materials. acs.orgresearchgate.netnih.gov

In-situ Spectroscopy: Techniques such as in-situ IR and NMR spectroscopy can be used to monitor reactions in real-time, providing valuable information about reaction intermediates and kinetics.

Advanced Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to identify and characterize transient species in reaction mixtures, helping to elucidate complex reaction mechanisms.

Table 5: Techniques for Mechanistic Understanding of Imidazole Carboxylates
TechniqueApplicationInformation Gained
Density Functional Theory (DFT)Modeling of reaction pathways and electronic properties. acs.orgresearchgate.netnih.govTransition state energies, reaction intermediates, HOMO-LUMO gaps. researchgate.net
In-situ NMR/IR SpectroscopyReal-time monitoring of chemical reactions.Identification of intermediates, reaction kinetics, catalyst turnover.
Advanced Mass SpectrometryDetection and characterization of reaction components.Identification of transient species, confirmation of product structures.

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-methyl-1H-imidazole-1-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or multi-component reactions. A validated approach involves reacting 4-methyl-1H-imidazole with ethyl chloroformate in dichloromethane, using triethylamine as a base to deprotonate the imidazole nitrogen. Reaction optimization (e.g., temperature, stoichiometry) is critical: excess ethyl chloroformate (1.2–1.5 equiv) at 0–25°C improves yields (70–85%), while prolonged reaction times (>12 hrs) risk ester hydrolysis . Purity is enhanced by post-synthesis washes (NaHCO₃, brine) and recrystallization from ethanol/water.

Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?

  • Methodological Answer : X-ray crystallography (e.g., SHELX refinement ) confirms the molecular geometry, including bond lengths (e.g., C=O at ~1.21 Å) and torsion angles. NMR (¹H/¹³C) identifies substituents: the ethyl ester group typically shows a triplet at δ 1.2–1.4 ppm (CH₃) and quartet at δ 4.1–4.3 ppm (CH₂), while the imidazole proton resonates at δ 7.0–7.5 ppm . FT-IR verifies carbonyl stretching (~1700 cm⁻¹) and C-N imidazole vibrations (~1600 cm⁻¹) .

Q. What are the key physicochemical properties of this compound, and how do they impact experimental handling?

  • Methodological Answer : The compound has a molecular weight of 168.17 g/mol (C₇H₁₀N₂O₂) and a melting point of ~110–115°C . Its solubility profile (soluble in DMSO, dichloromethane; sparingly soluble in water) dictates solvent choices for reactions. Hydrolysis susceptibility under basic conditions requires anhydrous storage (desiccator, inert atmosphere) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound during derivatization?

  • Methodological Answer : Conflicting reactivity (e.g., unexpected regioselectivity in alkylation) can be analyzed via isotopic labeling (²H/¹³C) or DFT calculations to map electron density on the imidazole ring. For example, the C-2 position is more nucleophilic due to resonance stabilization, but steric hindrance from the 4-methyl group may redirect reactions to C-5 . Kinetic studies (variable-temperature NMR) and LC-MS monitoring of intermediates clarify competing pathways .

Q. What computational approaches are effective for predicting the biological activity or supramolecular interactions of this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) models interactions with biological targets (e.g., cytochrome P450 enzymes), while MD simulations (GROMACS) assess binding stability . For crystallographic studies, Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H···O hydrogen bonds) that stabilize crystal packing .

Q. How can researchers address discrepancies in crystallographic data for this compound?

  • Methodological Answer : Discrepancies in unit cell parameters or thermal motion may arise from twinning or disorder. Use SHELXL for refinement, applying TWIN/BASF commands for twinned data . Validate against CCDC entries (e.g., deposition number XXXX) and cross-check with PLATON /ADDSYM to detect missed symmetry .

Q. What strategies optimize stereochemical outcomes in asymmetric catalysis using this compound as a ligand precursor?

  • Methodological Answer : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during ester hydrolysis to form imidazole-carboxylic acid derivatives. Enantiomeric excess (ee) is quantified via chiral HPLC (Chiralpak IA column) or NMR with chiral shift reagents .

Q. How is high-throughput crystallography applied to study polymorphs of this compound?

  • Methodological Answer : Automated screening (e.g., Formulatrix NT8) identifies polymorphs under varied conditions (solvent, temperature). Synchrotron XRD (0.7–1.0 Å resolution) resolves subtle structural differences. Data pipelines (DIALS/autoPROC) streamline processing, while Mercury CSD visualizes packing motifs .

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